Licoisoflavone B
Overview
Description
Licoisoflavone B is an isoflavone . It has a molecular formula of C20H16O6 . It is a natural product found in Glycyrrhiza aspera, Lupinus albus, and other organisms . It has been found to inhibit lipid peroxidation with an IC 50 of 2.7 μM .
Synthesis Analysis
The synthesis of flavonoids like Licoisoflavone B starts with the deamination of phenylalanine to cinnamic acid .Molecular Structure Analysis
The molecular structure of Licoisoflavone B includes a basic C6-C3-C6 skeleton . Its molecular weight is 352.3 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving Licoisoflavone B are not detailed in the search results, flavonoids of licorice have been noted for their structural diversity .Physical And Chemical Properties Analysis
Licoisoflavone B has a molecular weight of 352.3 g/mol . It has a molecular formula of C20H16O6 .Scientific Research Applications
Antimicrobial Activity
Licoisoflavone B has demonstrated inhibitory activity against the growth of Helicobacter pylori, a bacterium linked to peptic ulcers and gastric cancer. This suggests its potential use as a chemopreventive agent for individuals infected with H. pylori (Fukai et al., 2002). Furthermore, flavonoids, including Licoisoflavone B, have been recognized for their broad-spectrum antimicrobial activities, which could make them valuable in developing new antimicrobial treatments (Cushnie & Lamb, 2005).
Antioxidant Effects
Research has shown that Licoisoflavone B, along with other isoflavones, can inhibit lipid peroxidation by superoxide anion, indicating their potential as antioxidants to mitigate oxidative stress (Toda & Shirataki, 2002). This antioxidant capacity could be beneficial in preventing or managing conditions associated with oxidative damage.
Anti-Cancer Potential
Licoisoflavone B is part of ongoing research into natural compounds with anti-cancer properties. A study explored the elicitation of Licoisoflavone B, Licochalcone A, and Liquirtigenin in callus cultures of Glycyrrhiza glabra to enhance the production of these flavonoids, which have known preventive and therapeutic potential against cancer (Vijayalakshmi & Shourie, 2019).
Modulation of Immune Function
Isoflavones, including Licoisoflavone B, have been studied for their role in modulating immune function. A study on postmenopausal women found that isoflavone supplementation could modulate B cell populations and protect against DNA damage, suggesting potential immunologic benefits (Ryan-Borchers et al., 2006).
Future Directions
Licoisoflavone B has been proposed as an effective candidate for the treatment of COVID-19 through PTEN, MAP3K8, Mpro, S-protein and ACE2 . Other research suggests that prenylated flavonoids in Psoralea corylifolia Linn. seeds, which include Licoisoflavone B, are promising candidates for the development of novel antibiotic agents to combat MRSA-associated infections .
properties
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPADOTOCPASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216257 | |
Record name | Licoisoflavone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Licoisoflavone B | |
CAS RN |
66056-30-2 | |
Record name | Licoisoflavone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licoisoflavone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICOISOFLAVONE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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